Etilefrine, (R)-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of etilefrine hydrochloride involves several steps:
Amination: Alpha-bromo-m-hydroxyacetophenone is added to a solvent and stirred until dissolved. N-ethylbenzylamine is then added at a temperature of 10-20°C. The mixture is maintained at this temperature for 3-6 hours.
Hydrochloric Acid Addition: Hydrochloric acid solution is added to adjust the pH to 0.5-1.5, followed by cooling to 10°C or below. The product, alpha-benzyl ethyl amino-m-hydroxyacetophenone hydrochloride, is separated and washed.
Catalytic Hydrogenation: The product is dissolved in an alcohol solvent and heated. A catalyst is added, and the mixture is subjected to catalytic hydrogenation at 30-40°C for 12-24 hours under a relative pressure of not greater than 0.05 MPa.
Crystallization: The final product, etilefrine hydrochloride, is crystallized, separated, and washed
Chemical Reactions Analysis
Types of Reactions
Etilefrine undergoes various chemical reactions, including:
Oxidation: In the presence of oxidizing agents, etilefrine can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert etilefrine to its corresponding alcohol derivatives.
Substitution: Etilefrine can undergo substitution reactions, particularly at the phenolic hydroxyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Quinones.
Reduction Products: Alcohol derivatives.
Substitution Products: Alkylated or acylated derivatives
Scientific Research Applications
Etilefrine has a wide range of applications in scientific research:
Chemistry: Used as a model compound in the study of adrenergic receptor agonists.
Biology: Investigated for its effects on cardiovascular physiology and its potential role in treating hypotension.
Medicine: Used clinically to manage orthostatic hypotension and has been studied for its potential in treating vasovagal syncope.
Industry: Employed in the development of new sympathomimetic drugs and as a reference compound in pharmacological studies
Mechanism of Action
Etilefrine exerts its effects by acting as an agonist at alpha and beta adrenergic receptors. It primarily stimulates alpha-1 adrenergic receptors, leading to vasoconstriction and increased blood pressure. Additionally, it has some activity at beta-1 adrenergic receptors, which increases cardiac output and stroke volume. The combined effect of these actions results in the elevation of blood pressure and improved venous return .
Comparison with Similar Compounds
Etilefrine is similar to other adrenergic agonists such as epinephrine, phenylephrine, and norfenefrine. it has unique properties that distinguish it from these compounds:
Epinephrine: While both are adrenergic agonists, epinephrine has a broader spectrum of action, affecting alpha and beta receptors more uniformly.
Phenylephrine: Primarily an alpha-1 agonist, phenylephrine is more selective for vasoconstriction without significant cardiac effects.
Norfenefrine: Similar to etilefrine but with different pharmacokinetic properties and receptor affinities .
Similar Compounds
- Epinephrine
- Phenylephrine
- Norfenefrine
- Orciprenaline
- Terbutaline
Etilefrine’s unique combination of alpha and beta receptor activity makes it particularly effective in treating orthostatic hypotension, setting it apart from other adrenergic agonists.
Properties
CAS No. |
2259-99-6 |
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Molecular Formula |
C10H15NO2 |
Molecular Weight |
181.23 g/mol |
IUPAC Name |
3-[(1R)-2-(ethylamino)-1-hydroxyethyl]phenol |
InChI |
InChI=1S/C10H15NO2/c1-2-11-7-10(13)8-4-3-5-9(12)6-8/h3-6,10-13H,2,7H2,1H3/t10-/m0/s1 |
InChI Key |
SQVIAVUSQAWMKL-JTQLQIEISA-N |
Isomeric SMILES |
CCNC[C@@H](C1=CC(=CC=C1)O)O |
Canonical SMILES |
CCNCC(C1=CC(=CC=C1)O)O |
Origin of Product |
United States |
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